{5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride {5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18228929
InChI: InChI=1S/C8H15NO.ClH/c10-5-7-3-8(1-2-8)6-9-4-7;/h7,9-10H,1-6H2;1H
SMILES:
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol

{5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride

CAS No.:

Cat. No.: VC18228929

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67 g/mol

* For research use only. Not for human or veterinary use.

{5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride -

Specification

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
IUPAC Name 5-azaspiro[2.5]octan-7-ylmethanol;hydrochloride
Standard InChI InChI=1S/C8H15NO.ClH/c10-5-7-3-8(1-2-8)6-9-4-7;/h7,9-10H,1-6H2;1H
Standard InChI Key WNXOQJHGNFOLSY-UHFFFAOYSA-N
Canonical SMILES C1CC12CC(CNC2)CO.Cl

Introduction

Structural Characteristics and Nomenclature

{5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride belongs to the class of azaspiro compounds, which feature a nitrogen atom at the spiro junction connecting two ring systems. The compound’s IUPAC name reflects its bicyclic structure: a five-membered azaspiro ring (comprising a three-membered and a seven-membered ring) with a hydroxymethyl group at the 7-position, stabilized as a hydrochloride salt. Its molecular formula is C₈H₁₆ClNO, corresponding to a molecular weight of 177.67 g/mol .

Key Structural Features:

  • Spirocyclic Core: The central nitrogen atom bridges a three-membered cyclopropane ring and a seven-membered azepane-like ring.

  • Hydroxymethyl Substituent: A methanol group at the 7-position enhances solubility and provides a functional handle for further derivatization.

  • Hydrochloride Salt: Improves stability and crystallinity, facilitating purification and handling.

Synthesis and Manufacturing Processes

The synthesis of {5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride involves multi-step organic transformations. A patented methodology for a related spirocyclic compound, 4-oxa-7-azaspiro[2.5]octane, provides a foundational framework for its production .

Representative Synthetic Route:

  • Substitution Reaction:

    • Starting material: Methyl 1-hydroxy-1-cyclopropanecarboxylate.

    • Reaction with amines or alcohols to introduce functional groups.

  • Hydrogenation:

    • Catalytic hydrogenation (e.g., Pd/C or Raney nickel) under moderate pressure (5 atm) to reduce unsaturated bonds .

  • Cyclization:

    • Intramolecular ring closure under basic conditions (e.g., triethylamine) to form the spirocyclic framework.

  • Reduction and Salt Formation:

    • Reduction of intermediate esters or ketones using agents like lithium aluminum hydride (LiAlH₄).

    • Treatment with hydrochloric acid to yield the hydrochloride salt.

Example Protocol from Patent CN108530375B :

  • Step 1: Methyl 1-hydroxy-1-cyclopropanecarboxylate undergoes substitution with 2-aminoethanol.

  • Step 2: Hydrogenation with Pd(OH)₂/C at 20°C for 16 hours.

  • Step 3: Cyclization in tetrahydrofuran (THF) with triethylamine.

  • Step 4: Reduction with LiAlH₄ followed by HCl quenching.

Yield: ~84% after purification .

Physicochemical Properties

While detailed experimental data for {5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride remains limited in public literature, inferences can be drawn from structurally analogous compounds:

PropertyValue/Description
Molecular FormulaC₈H₁₆ClNO
Molecular Weight177.67 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in polar solvents (water, ethanol, methanol); insoluble in non-polar solvents (hexane, ether)
StabilityStable under inert conditions; hygroscopic

Analytical Characterization Techniques

Advanced spectroscopic and chromatographic methods are employed to confirm the compound’s identity and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Distinct signals for spirocyclic protons (δ 3.80–3.82 ppm, hydroxymethyl group) and cyclopropane ring protons (δ 0.69–0.81 ppm) .

  • ¹³C NMR: Resonances corresponding to the quaternary spiro carbon and nitrogen-bearing carbons.

Mass Spectrometry (MS):

  • ESI/APCI-MS: Molecular ion peak at m/z 177.7 [M+H]⁺, consistent with the molecular formula .

Infrared (IR) Spectroscopy:

  • Stretching vibrations for O-H (3300 cm⁻¹), C-N (1250 cm⁻¹), and C-O (1050 cm⁻¹).

X-ray Crystallography:

  • Confirms the spirocyclic geometry and hydrochloride salt formation (data pending publication).

Current Research Trends and Future Prospects

Emerging Directions:

  • Green Synthesis: Development of solvent-free or catalytic methods to reduce environmental impact .

  • Biological Screening: Evaluation of antimicrobial and anti-inflammatory activities in preclinical models.

  • Computational Modeling: DFT studies to predict reactivity and optimize synthetic pathways.

Challenges:

  • Scalability: Current methods require optimization for cost-effective large-scale production.

  • Toxicity Profiling: Urgent need for in vitro and in vivo safety assessments.

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